ナフシリンナトリウム一水和物

概要

説明

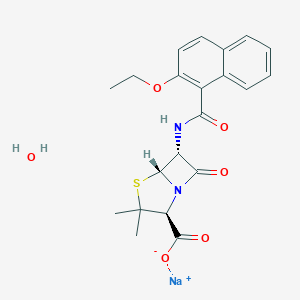

Nafcillin sodium monohydrate is a semi-synthetic antibiotic penicillin derived from the penicillin nucleus 6-aminopenicillanic acid . It is the sodium salt in a parenteral dosage form . It is resistant to inactivation by the enzyme penicillinase (beta-lactamase) . It is used to treat infections caused by Gram-positive bacteria, particularly species of staphylococci that are resistant to other penicillins .

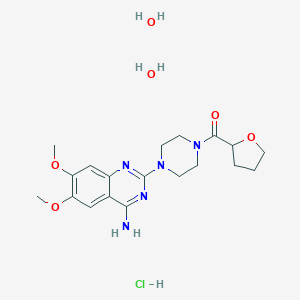

Molecular Structure Analysis

The chemical formula of Nafcillin sodium monohydrate is C21H21N2NaO5S·H2O . The molecular weight is 454.47 . The structural formula of nafcillin sodium is as follows: C21H21N2NaO5S·H2O .Chemical Reactions Analysis

Nafcillin sodium monohydrate is primarily eliminated by nonrenal routes, namely hepatic inactivation and excretion in the bile . The concurrent administration of probenecid with nafcillin increases and prolongs plasma concentrations of nafcillin .Physical And Chemical Properties Analysis

Nafcillin sodium monohydrate is a white crystalline powder for reconstitution . It is soluble in water . The pH of the aqueous solution is 6.0 to 8.5 .科学的研究の応用

皮膚感染症における生物医学的用途

ナフシリンナトリウム一水和物は、ナフシリンを負荷した光架橋可能なナノ複合ハイドロゲルの製造に使用されてきました . これらのハイドロゲルは、薬物担体として有望な結果を示しており、グラム陽性菌に対して抗菌効果があることが実証されています . この用途は、特に皮膚感染症の治療に関連しており、皮膚感染症は多くの場合、静脈内または経口での抗生物質投与によって治療されます .

排水処理

ナフシリンナトリウム一水和物は排水中に発見されており、その毒性のため、ナフシリンの除去は非常に重要です . ソラナム・ニグルムL.の抽出物から合成された酸化鉄ナノ粒子は、水溶液からナフシリンを除去するために使用されてきました . 研究では、吸着プロセスが擬二次の速度論モデルとラングミュアの等温モデルに一致することがわかりました .

グリーン合成酸化鉄ナノ粒子

別の用途として、グリーン合成酸化鉄ナノ粒子は水溶液からナフシリンナトリウム一水和物を除去するために使用されてきました . FeONP吸着剤は、ナフシリンに対して116.3 mg/gの吸着容量を実現しました . また、FeONPは5回の吸着・脱着サイクル後も吸着容量の90%を保持していることもわかりました .

ナノセルロースを含むハイドロゲル

作用機序

Target of Action

Nafcillin sodium monohydrate, also known as Nafcillin Sodium, is a semi-synthetic antibiotic related to penicillin . Its primary targets are penicillin-binding proteins (PBPs) . These proteins play a critical role in the synthesis of the bacterial cell wall .

Mode of Action

Nafcillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . It inhibits the biosynthesis of the bacterial cell wall by forming covalent bonds with PBPs . This interaction disrupts the final transpeptidation process in the bacterial cell wall synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Nafcillin is the peptidoglycan biosynthesis pathway . By inhibiting PBPs, Nafcillin prevents the final crosslinking (transpeptidation) of the nascent peptidoglycan layer, which disrupts cell wall synthesis .

Pharmacokinetics

Nafcillin is primarily eliminated by nonrenal routes, namely hepatic inactivation and excretion in the bile . The serum half-life of nafcillin administered by the intravenous route ranged from 33 to 61 minutes . In contrast to other penicillinase-resistant penicillins, only about 30% of nafcillin is excreted as unchanged drug in the urine of normal volunteers . The concurrent administration of probenecid with nafcillin increases and prolongs plasma concentrations of nafcillin .

Result of Action

The result of Nafcillin’s action is the destruction of the bacterial cell wall, leading to bactericidal activity against susceptible bacteria . This makes it effective in treating infections caused by penicillinase-producing staphylococci .

Action Environment

There is evidence that Nafcillin induces cytochrome P-450 enzymes, specifically CYP2C9 . Several drugs with a narrow therapeutic window, such as warfarin and nifedipine, are metabolized by CYP2C9 . Nafcillin contains salts added as stability media. These added salts could cause edema or fluid accumulation . It would be prudent to avoid this medication if there were a concern for a congestive heart failure or kidney disease .

Safety and Hazards

Nafcillin sodium monohydrate may cause an allergic skin reaction, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It may also cause respiratory irritation . It should generally not be administered to patients with a history of sensitivity to any penicillin .

将来の方向性

While the future directions for Nafcillin sodium monohydrate are not explicitly stated in the search results, its continued use in treating infections caused by penicillinase-producing staphylococci is likely . As with all antibiotics, ongoing research into its efficacy, safety, and potential resistance is crucial.

特性

IUPAC Name |

sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S.Na.H2O/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);;1H2/q;+1;/p-1/t15-,16+,19-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXSDHJRMYFTMA-KMFBOIRUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N2NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045570 | |

| Record name | Nafcillin sodium monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7177-50-6 | |

| Record name | Nafcillin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007177506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafcillin sodium monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-, sodium salt, hydrate (1:1:1), (2S,5R,6R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAFCILLIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49G3001BCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

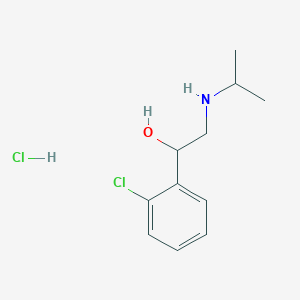

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。